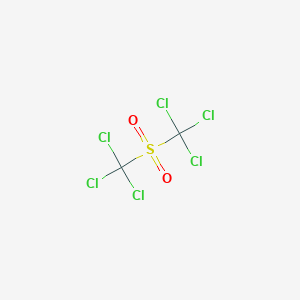

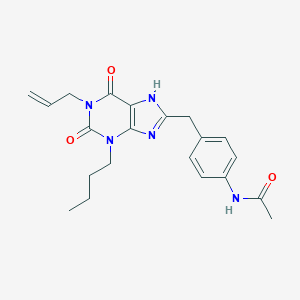

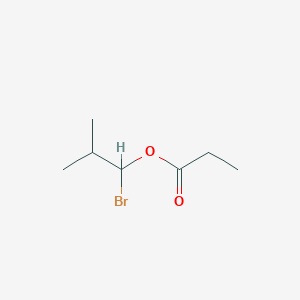

![molecular formula C14H12N2O B130945 (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-88-9](/img/structure/B130945.png)

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

概要

説明

“(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one” is a compound that belongs to the class of organic compounds known as dibenzazepines . Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocyclic compound with one nitrogen atom replacing a carbon atom .

Synthesis Analysis

The synthesis of dibenzo[b,e]azepin-6 (11H)-ones has been achieved via a sequential Ugi-4CR and sulfur ylide-mediated rearrangement reaction . This method involves the use of readily available sulfonium salts, 2-aminophenyl ketones, aldehydes, and isocyanides in the presence of DBU . Another approach for preparing 5H-dibenzo[b,d]azepin-7(6H)-one involves the intramolecular Friedel–Crafts cyclization of N-benzyloxycarbonylated biaryl amino acids .

Molecular Structure Analysis

The molecular structure of “(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one” is characterized by a seven-membered heterocyclic ring fused with two benzene rings . The compound exists as pairs of enantiomers, and each atropisomer is separable at room temperature . The stereochemical properties of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones were examined by freezing their conformational change due to 4-methyl substitution .

Chemical Reactions Analysis

The chemical reactions of dibenzo[b,d]azepin-6-ones involve various processes such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .

Physical And Chemical Properties Analysis

The molecular weight of “(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one” is 274.74 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor .

科学的研究の応用

Stereochemistry and Atropisomerism

The stereochemical properties of N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, which are similar to the compound , have been examined . These molecules exist as pairs of enantiomers and each atropisomer is separable at room temperature . This property is significant as it allows for the study of the compound’s behavior in different stereochemical configurations .

Potassium Channel Inhibition

N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones have been found to inhibit potassium channels in T cells . This suggests that the compound could potentially be used in immunological research and could have applications in the treatment of immune-related diseases .

Biological Properties

Seven-membered heterocycles such as azepines and benzodiazepines, which include the compound , have been found to exhibit various biological properties . These compounds have been the focus of considerable research interest due to their potential applications in medical and pharmaceutical chemistry .

Drug Development

The compound’s structural aspects and chemical activity have been well described in recent publications . There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to discover new drugs . The compound could potentially be used in the development of new pharmaceuticals .

Antiulcer Activity

A short one-pot method for aryne insertion strategy has been applied to synthesize antiulcer darenzepine from substituted oxindole . This suggests that the compound could potentially be used in the treatment of ulcers .

Safety and Hazards

将来の方向性

The future directions for the study of “(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one” could involve further exploration of its biological activities, stereochemical properties, and potential applications in pharmaceutical chemistry . Additionally, the development of new synthetic strategies for the preparation of seven-membered heterocycles such as azepines and benzodiazepines could be a promising area of research .

作用機序

Target of Action

Similar compounds such as n-acyl-5h-dibenzo[b,d]azepin-7(6h)-ones have been reported to inhibit potassium channels in t cells .

Mode of Action

It’s worth noting that the compound’s inherent axial chirality may play a role in its interaction with its targets

Pharmacokinetics

The synthesis of the compound involves a friedel–crafts alkylation to form the seven-membered ring , which could potentially influence its bioavailability and pharmacokinetic properties.

Action Environment

It’s worth noting that the compound’s synthesis involves a friedel–crafts alkylation , which could potentially be influenced by environmental factors such as temperature and pH.

特性

IUPAC Name |

(7S)-7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDGAHURPWFSKR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H](C(=O)NC3=CC=CC=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648657 | |

| Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one | |

CAS RN |

847926-88-9 | |

| Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystallization-induced dynamic resolution (CIDR) method used in synthesizing (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one?

A1: The research highlights the use of CIDR as a highly efficient method for obtaining enantiomerically pure (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one [, ]. This technique utilizes a racemization catalyst (3,5-dichlorosalicylaldehyde) alongside a chiral resolving agent (Boc-d-phenylalanine) to selectively crystallize the desired (S)-enantiomer from a racemic mixture. This process offers a significant advantage over traditional resolution methods, as it allows for a theoretical yield of 100% of the desired enantiomer []. This increased efficiency makes it a valuable approach for large-scale synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one, a key component in the development of γ-secretase inhibitors.

Q2: Why is (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one considered an important scaffold for γ-secretase inhibitors?

A2: (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one serves as a key structural element in the development of γ-secretase inhibitors []. Though the provided research does not delve into the specific interactions, it highlights the compound's role as a building block for these inhibitors. Further research is needed to fully understand how modifications to this scaffold influence the activity and selectivity of the resulting γ-secretase inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)

![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)

![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)